1,3-Dioxolane

Description

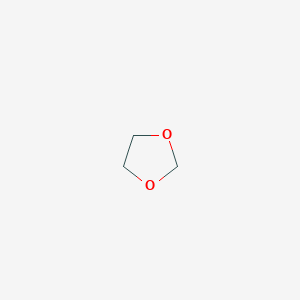

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXJIVFYUVYPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Record name | DIOXOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/618 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-64-5 | |

| Record name | Dioxolane polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027284 | |

| Record name | 1,3-Dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dioxolane appears as a clear colorless liquid. Slightly denser than water. Vapors heavier than air., Liquid, Colorless liquid with a mild, ethereal odor; [ACGIH], Colorless liquid. | |

| Record name | DIOXOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/618 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxolane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIOXOLANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/471 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

78 °C | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

35 °F (2 °C) (Open cup) | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, acetone, Miscible in water | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0600 at 20 °C/4 °C, A cyclic acetal; bulk density (wt/gal): 8.2 lb at 20 °C | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.6 (Air= 1) | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

79.0 [mmHg], 79 mm Hg at 20 °C | |

| Record name | 1,3-Dioxolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid | |

CAS No. |

646-06-0 | |

| Record name | DIOXOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/618 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y57RBG19JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIOXOLANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/471 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-95 °C | |

| Record name | 1,3-DIOXOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,3-Dioxolane physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS 646-06-0) is a five-membered heterocyclic acetal (B89532) with the chemical formula C₃H₆O₂.[1][2][3] Structurally, it is a cyclic formal of ethylene (B1197577) glycol.[3] This colorless, volatile liquid possesses a mild, ether-like odor and serves a multitude of roles in modern chemistry.[4] Its unique combination of properties—high solvency, chemical stability under specific conditions, and its function as a versatile protecting group—makes it an indispensable tool in organic synthesis.[4][5] In the pharmaceutical and drug development sectors, this compound is crucial both as a green solvent and as a key intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[4][6][7][8] The this compound ring is a structural motif found in numerous pharmacologically active molecules, contributing to activities such as antiviral, antifungal, and anti-HIV effects.[9][10] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and key reaction pathways relevant to research and development.

Physical Properties

This compound is a water-white liquid that is miscible with water and a wide range of organic solvents.[1][4][11] Its physical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₆O₂[1][2] |

| Molecular Weight | 74.09 g/mol [11][12] |

| Appearance | Clear, colorless liquid[1][11] |

| Odor | Mild ether-like[4] |

| Boiling Point | 75-78 °C[1][11][13] |

| Melting Point | -95 °C[1][2][11][13] |

| Density | 1.060 g/mL at 20 °C[1][11] |

| Solubility | Miscible with water; soluble in ethanol, ether, acetone, benzene.[2][4][9][11] |

| Vapor Pressure | 70-79 mmHg at 20 °C[1][13] |

| Vapor Density | 2.6 (Air = 1)[1] |

| Refractive Index (n²⁰/D) | 1.397 - 1.401[1][2][11][13] |

| Flash Point | 1-2 °C (Open Cup)[1][11] |

Chemical Properties and Reactivity

As a cyclic acetal, the reactivity of this compound is dominated by the stability of its acetal linkage. It is notably stable under neutral, basic, nucleophilic, and many reductive conditions, making it an excellent protecting group for carbonyl compounds.[5][14][15] However, it is labile towards acids.[5][14][15]

Formation (Acetalization)

This compound and its derivatives are synthesized via the acid-catalyzed reaction of an aldehyde or ketone with ethylene glycol.[3][5][14] The reaction is a reversible equilibrium that requires the removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus, to drive it toward product formation.[14][16]

Caption: Acid-catalyzed formation of a this compound.

Hydrolysis (Deprotection)

The primary chemical vulnerability of this compound is its hydrolysis under acidic conditions.[5][14] This reaction readily cleaves the acetal, regenerating the parent carbonyl and ethylene glycol. This facile deprotection is a cornerstone of its utility in multi-step synthesis.[5][7] A variety of Brønsted and Lewis acids can catalyze this process.[14][15]

Caption: Acid-catalyzed hydrolysis of a this compound.

Use as a Protecting Group

The differential stability of this compound in acidic versus basic/nucleophilic conditions makes it an ideal protecting group for aldehydes and ketones.[5] This strategy allows for chemical transformations on other parts of a molecule, such as reactions involving Grignard reagents, organolithiums, or hydrides, without affecting the protected carbonyl group.[14][17]

Caption: General workflow for using this compound as a protecting group.

Other Reactions

-

Reaction with Grignard Reagents : While the this compound ring itself is generally stable to Grignard reagents, derivatives can be designed to react.[14][17] For example, 2-bromomethyl-1,3-dioxolane (B1266232) readily forms a Grignard reagent, which can then be used as a d²-synthon.[18]

-

Reductive Cleavage : In the presence of a Lewis acid such as aluminum chloride (AlCl₃), this compound can undergo reductive cleavage by lithium aluminum hydride (LiAlH₄) to yield hydroxy ethers.[19] 1,3-dioxolanes are hydrogenolyzed faster than the corresponding six-membered 1,3-dioxanes.[19]

Experimental Protocols

Detailed methodologies for determining key physical and spectroscopic properties are provided below.

Protocol 1: Determination of Boiling Point (Capillary Method)

This micro method is suitable for determining the boiling point of small quantities of liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[20]

-

Apparatus : Thiele tube or similar heating bath (e.g., oil bath), thermometer, small test tube (fusion tube), capillary tube (sealed at one end), sample of this compound.[20][21]

-

Procedure :

-

Place a few milliliters of this compound into the small test tube.[22]

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.[20]

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube containing heat-transfer fluid (e.g., paraffin (B1166041) oil), ensuring the liquid level is above that of the sample but below the open end of the test tube.[20]

-

Heat the side arm of the Thiele tube gently and slowly.[20]

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a rapid and continuous stream of bubbles is observed, remove the heat source.[20][21]

-

The liquid will begin to cool. The temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube is the boiling point.[20] Record this temperature.

-

Protocol 2: Determination of Density (Pycnometer Method)

This protocol determines the density of a liquid with high precision by measuring the mass of a known volume.

-

Apparatus : Pycnometer (specific gravity bottle) of a known volume, analytical balance, a constant-temperature bath, this compound, and deionized water (as a reference).

-

Procedure :

-

Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with this compound, avoiding air bubbles. Insert the stopper and allow any excess liquid to overflow.

-

Place the filled pycnometer in the constant-temperature bath set to a specific temperature (e.g., 20.0 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully wipe the exterior dry, and weigh it (m₂).

-

Empty and clean the pycnometer. Fill it with deionized water, and repeat steps 3 and 4 to get the mass of the pycnometer filled with water (m₃).

-

Calculate the density (ρ) of this compound using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

Protocol 3: Acquiring an Infrared (IR) Spectrum (Neat Liquid Film)

This method is used to obtain the IR spectrum of a pure liquid sample without a solvent.[23]

-

Apparatus : Fourier Transform Infrared (FTIR) spectrometer, two salt plates (NaCl or KBr), Pasteur pipette, and this compound.[24]

-

Procedure :

-

Ensure the salt plates are clean, dry, and transparent. Handle them only by the edges to avoid moisture from fingerprints. If necessary, clean with a small amount of dry acetone.[24]

-

Using a Pasteur pipette, place one or two drops of this compound onto the surface of one salt plate.[24]

-

Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[24]

-

Place the "sandwich" of plates into the sample holder of the FTIR spectrometer.[24]

-

Acquire a background spectrum (if not done previously) of the empty spectrometer chamber.

-

Run the sample scan to obtain the IR spectrum of this compound. The spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone) and return them to a desiccator for storage.[24]

-

Safety and Handling

This compound is a highly flammable liquid and vapor with a low flash point.[25][26][27] Vapors may form explosive mixtures with air and are heavier than air, potentially accumulating in low-lying areas.[1][25][27]

-

Handling : Keep away from heat, sparks, open flames, and other ignition sources.[28][29] Use non-sparking tools and take precautionary measures against static discharge.[26][27] Ensure adequate ventilation and avoid inhalation of vapors.[26][29] Wear appropriate personal protective equipment (PPE), including protective gloves and safety goggles.[26][27]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[27][28] Keep away from oxidizing agents.[25]

-

Hazards : Causes serious eye irritation.[26][27] Long-term contact with skin may cause issues.[2] It is also classified as a substance that may damage an unborn child.[26][28] Always consult the full Safety Data Sheet (SDS) before use.

References

- 1. This compound | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. Discover the Versatility of this compound: Applications and Benefits for Your Industry [silverfernchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. industryarc.com [industryarc.com]

- 7. parchem.com [parchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 646-06-0 [chemicalbook.com]

- 12. This compound | Occupational Safety and Health Administration [osha.gov]

- 13. 1,3-二氧戊环 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. cdn.juniata.edu [cdn.juniata.edu]

- 23. ursinus.edu [ursinus.edu]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. carlroth.com [carlroth.com]

- 26. lobachemie.com [lobachemie.com]

- 27. pentachemicals.eu [pentachemicals.eu]

- 28. carlroth.com [carlroth.com]

- 29. chemicalbook.com [chemicalbook.com]

Synthesis of 1,3-Dioxolane from Ethylene Glycol and Formaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dioxolane from ethylene (B1197577) glycol and formaldehyde (B43269). This compound and its derivatives are significant structural motifs in numerous pharmacologically active molecules, including antiviral, antifungal, and anti-HIV agents.[1] This document details the underlying reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.

Reaction Mechanism and Principles

The synthesis of this compound from ethylene glycol and formaldehyde is a classic example of an acid-catalyzed acetalization reaction.[1] The overall reaction is a reversible condensation process where ethylene glycol reacts with formaldehyde to form the cyclic acetal, this compound, with the elimination of water.[2]

The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.[1][3] The catalyst protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction proceeds through a hemiacetal intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the final this compound product.

Due to the reversible nature of the reaction, the removal of water is crucial to drive the equilibrium towards the formation of the product.[2] This is often achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is conducted in a solvent like toluene (B28343).[1][4]

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following protocol is a representative procedure based on the acid-catalyzed reaction of ethylene glycol with paraformaldehyde, a stable source of formaldehyde.

2.1. Materials and Equipment

-

Ethylene glycol

-

Paraformaldehyde

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Sodium chloride

-

Anhydrous sodium sulfate (B86663) (or molecular sieves)

2.2. Detailed Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethylene glycol and paraformaldehyde.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction temperature is typically around 130°C, and the reaction time is approximately 2 hours.[3]

-

Purification by Distillation: After the reaction is complete, allow the mixture to cool slightly. Set up a distillation apparatus and distill the product, collecting the fraction that boils between 71-75°C.[3]

-

Workup: The collected distillate, which may contain water, is transferred to a separatory funnel. Add a saturated solution of sodium chloride to facilitate the separation of the organic and aqueous layers ("salting out").

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or molecular sieves to remove residual water.

-

Final Purification: Filter off the drying agent and perform a final distillation to obtain pure this compound. The boiling point of this compound is approximately 74-75°C.

Quantitative Data Summary

The yield and efficiency of this compound synthesis are influenced by several factors, including the choice of catalyst, reaction temperature, and purification method. The following table summarizes quantitative data from various reported syntheses.

| Reactants | Catalyst (wt%) | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Ethylene glycol, Paraformaldehyde, Water | Concentrated H₂SO₄ (5.48 wt%) | 130 | 2 | 86.4% (this compound), 82.1% (glycol conversion) | The reaction product was purified by atmospheric distillation, salting out with sodium chloride, and dehydration with molecular sieves.[3] |

| Ethylene glycol, Formalin | Acidic catalyst | 100-115 | 0.25-0.3 | 93.5-98.5% | Continuous synthesis with simultaneous distillation of products.[2] |

| Ethylene glycol, Formaldehyde | Acidic catalyst | 80-150 | - | High recovery | Process involves extraction with an alkyl-substituted benzene (B151609) and subsequent distillation.[5] |

| Ethylene glycol, Aqueous Formaldehyde Solution | NKC-9 cationic exchange resin | 80-95 | - | Up to 99.5% | Reactive distillation process.[6][7][8][9] |

| Ethylene glycol, Paraformaldehyde | p-Toluenesulfonic acid | Reflux | - | - | Synthesis in toluene with azeotropic removal of water.[1] |

Process Optimization and Industrial Applications

For industrial-scale production, continuous processes involving reactive distillation are often employed to achieve high yields and purity while minimizing energy consumption.[6][8][9][10][11] Reactive distillation combines the chemical reaction and the separation of products in a single unit, which can significantly improve the process efficiency by continuously removing water and shifting the reaction equilibrium towards the product side.[2] The use of solid acid catalysts, such as ion-exchange resins, is also advantageous in industrial settings as they can be easily separated from the reaction mixture and potentially reused.[6][11]

Safety Considerations

-

Formaldehyde: Paraformaldehyde is a source of formaldehyde, which is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood.

-

Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Flammability: this compound is a flammable liquid. Distillation and heating should be carried out with appropriate precautions to avoid ignition sources.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 2. RU2036919C1 - Method of this compound synthesis - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. CN1149055A - Process for production of this compound - Google Patents [patents.google.com]

- 6. Item - Synthesis of this compound from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation - American Chemical Society - Figshare [acs.figshare.com]

- 7. Synthesis of this compound from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation (2019) | Hong Li | 25 Citations [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collection - Synthesis of this compound from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of 1,3-Dioxolane Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the formation of 1,3-dioxolanes, a critical functional group in organic chemistry. 1,3-Dioxolanes are five-membered cyclic acetals that are widely utilized as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to their stability in basic, oxidative, and reductive conditions, while being easily cleaved by acid catalysis.[1][2] They also serve as valuable solvents and key intermediates in the synthesis of pharmacologically active molecules.[3][4] This document details the reaction mechanism, presents relevant quantitative data, outlines experimental protocols, and provides visualizations to elucidate the process.

Core Mechanism: Acid-Catalyzed Acetalization

The most common and fundamental method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with a 1,2-diol (like ethylene (B1197577) glycol).[4][5] The reaction is an equilibrium process, and to achieve high yields, the water formed as a byproduct must be removed, typically through azeotropic distillation with a Dean-Stark apparatus.[1][3]

The mechanism proceeds through several distinct steps:

-

Protonation of the Carbonyl Oxygen: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[1][6]

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a protonated hemiacetal intermediate.[6]

-

Proton Transfer: A proton is transferred from the newly formed ether oxygen to the other hydroxyl group of the hemiacetal intermediate. This converts the hydroxyl group into a good leaving group (water).

-

Intramolecular Cyclization: The second hydroxyl group of the diol performs an intramolecular nucleophilic attack on the carbon atom, displacing the protonated hydroxyl group as a water molecule.[6]

-

Deprotonation: The resulting protonated 1,3-dioxolane is deprotonated, typically by a water molecule or the conjugate base of the acid catalyst, to yield the final this compound product and regenerate the acid catalyst.[6]

Data Presentation

The efficiency of this compound synthesis is highly dependent on the substrates and reaction conditions. The following table summarizes data from the synthesis of various 1,3-dioxolanes from salicylaldehyde (B1680747) and different diols using montmorillonite (B579905) K10 as a catalyst.[7]

| Diol Substrate | Product | Reaction Time (h) | Yield (%) |

| (2R,3R)-(-)-Diethyl tartrate | Bis(benzyl)(4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 4 | 45 |

| (2S,3S)-(+)-Diethyl tartrate | Bis(benzyl)(4S,5S)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 4 | 45 |

| (R,R)-1,2-Diphenyl-1,2-ethanediol | (4R,5R)-2-(2-hydroxyphenyl)-4,5-diphenyl-1,3-dioxolane | 3 | 90 |

| (S,S)-1,2-Diphenyl-1,2-ethanediol | (4S,5S)-2-(2-hydroxyphenyl)-4,5-diphenyl-1,3-dioxolane | 3 | 90 |

| meso-1,2-Diphenyl-1,2-ethanediol | cis-2-(2-hydroxyphenyl)-4,5-diphenyl-1,3-dioxolane | 3 | 92 |

| 1,2-Diphenyl-1,2-ethanediol (racemic) | trans-2-(2-hydroxyphenyl)-4,5-diphenyl-1,3-dioxolane | 3 | 92 |

| (R)-(-)-1,2-Propanediol | (R)-4-methyl-2-(2-hydroxyphenyl)-1,3-dioxolane | 5 | 85 |

| (S)-(+)-1,2-Propanediol | (S)-4-methyl-2-(2-hydroxyphenyl)-1,3-dioxolane | 5 | 85 |

Table 1: Summary of reaction times and yields for the synthesis of various this compound derivatives. Data sourced from[7].

The formation of this compound is a reversible reaction. Kinetic studies are crucial for optimizing reaction conditions and reactor design, particularly for industrial applications. Research on the synthesis from aqueous formaldehyde (B43269) and ethylene glycol over an NKC-9 cationic-exchange resin catalyst has been performed to support reactive distillation process simulations.[8] Kinetic experiments were conducted between 353–368 K.[8][9] Further studies have investigated the oxidation kinetics of this compound, providing data on laminar flame speeds and ignition delay times, which are important for its use as a fuel additive.[10]

Characterization of the final product is essential. Below is a summary of key spectroscopic data for the parent this compound molecule.

| Data Type | Value / Description | Source(s) |

| Formula | C₃H₆O₂ | [11] |

| Molar Mass | 74.08 g/mol | [5][11] |

| Boiling Point | 75 °C | [5] |

| Density | 1.06 g/cm³ | [5] |

| ¹H NMR | Spectrum available from various databases. | [12][13] |

| ¹³C NMR | Spectrum available from various databases. | [12] |

| IR Spectrum | Data available in the NIST Chemistry WebBook. | [11] |

| Raman Spectrum | Observed bands have been assigned to the bent conformer of the molecule. | [14] |

| Mass Spectrum | Electron ionization mass spectrum data is available. | [11] |

Table 2: Key physical and spectroscopic properties of the parent this compound.

Experimental Protocols

Detailed methodologies are critical for reproducibility. The following sections provide a generalized protocol for laboratory synthesis.

This procedure describes a common laboratory method for preparing a this compound using a Dean-Stark apparatus to remove water.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

1,2-Diol (e.g., ethylene glycol, 1.1-1.5 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), catalytic amount)

-

Anhydrous solvent for azeotropic removal of water (e.g., toluene (B28343), benzene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging the Flask: To the flask, add the aldehyde or ketone, the 1,2-diol, a catalytic amount of p-TSA, and a sufficient volume of toluene to facilitate azeotropic removal of water.[1]

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the denser water separates and can be collected, while the toluene overflows back into the reaction flask. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.[1]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by distillation or column chromatography to obtain the pure this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 5. Dioxolane - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound [webbook.nist.gov]

- 12. This compound(646-06-0) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,3-Dioxolane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dioxolane, a heterocyclic organic compound with the formula (CH₂)₂O₂CH₂. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.85 | Singlet | O-CH₂-O |

| ~3.91 | Singlet | O-CH₂-CH₂-O |

¹³C NMR (Carbon NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~94.3 | O-CH₂-O |

| ~66.9 | O-CH₂-CH₂-O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3000 | Strong | C-H stretching |

| ~1480 - 1365 | Medium | C-H bending and deformation |

| ~1140 - 1070 | Strong | C-O stretching (cyclic ether) |

| ~940 | Medium | C-O stretching (cyclic ether) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 74 | Moderate | [C₃H₆O₂]⁺ (Molecular Ion) |

| 73 | High | [C₃H₅O₂]⁺ |

| 44 | Moderate | [C₂H₄O]⁺ |

| 43 | Low | [C₂H₃O]⁺ |

| 29 | Moderate | [CHO]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : A solution is prepared by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

-

Instrumentation : Spectra are acquired on a Fourier-transform NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition : For a standard proton NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : For a carbon-13 NMR spectrum, proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.[3]

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[5]

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Acquisition : A background spectrum of the clean salt plates or ATR crystal is recorded first.[5] The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer. For volatile compounds, this is often done via a Gas Chromatography (GC) inlet, which also separates the analyte from any impurities.[4]

-

Ionization : Electron Ionization (EI) at a standard energy of 70 eV is a common method for obtaining the mass spectrum of small organic molecules.[5]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The detector records the abundance of each ion, and the data is presented as a plot of relative intensity versus m/z. The most intense peak in the spectrum is known as the base peak and is assigned a relative intensity of 100.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1,3-Dioxolane as a Cyclic Acetal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane, a five-membered cyclic acetal, serves as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its prevalence stems from its utility as a highly effective protecting group for carbonyl functionalities—aldehydes and ketones—due to its stability in neutral to basic conditions and its facile, clean removal under acidic conditions.[2][3] This stability allows for chemoselective transformations on other parts of a complex molecule without unintended reactions at the carbonyl site.[4] Furthermore, the this compound scaffold is a key structural motif in numerous biologically active compounds, including antiviral and antifungal agents, underscoring its importance in drug discovery and development.[5][6][7] This technical guide provides a comprehensive overview of the synthesis, properties, reaction mechanisms, and applications of this compound, with a focus on experimental protocols and quantitative data relevant to the discerning researcher.

Physical and Spectroscopic Properties of this compound

This compound is a colorless, water-soluble liquid.[1] A summary of its key physical and spectroscopic properties is provided below for reference.

| Property | Value |

| Molecular Formula | C₃H₆O₂ |

| Molecular Weight | 74.08 g/mol |

| Boiling Point | 78 °C |

| Melting Point | -95 °C |

| Density | 1.0600 g/cm³ at 20 °C |

| Refractive Index | 1.3974 at 20 °C/D |

| ¹H NMR (CDCl₃) | δ ~3.89 (t, 4H), ~4.85 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ ~64.9, ~94.8 |

| IR Absorption (neat) | ~2900 cm⁻¹ (C-H stretch), ~1100-1200 cm⁻¹ (C-O stretch) |

Synthesis of 1,3-Dioxolanes: Acetalization of Carbonyls

The most common and direct method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol.[1] This reversible reaction, known as acetalization, is typically driven to completion by the removal of water.[8]

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of a this compound proceeds through a well-established acid-catalyzed mechanism. The key steps involve the protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent cyclization with the elimination of water.

Experimental Protocols for this compound Synthesis

Protocol 1: Conventional Synthesis using Dean-Stark Apparatus

This standard procedure utilizes azeotropic distillation to remove water and drive the reaction to completion.[2]

-

Materials:

-

Aldehyde or ketone (1.0 equiv)

-

Ethylene glycol (1.2 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 equiv)

-

-

Apparatus:

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add the carbonyl compound, ethylene glycol, and a catalytic amount of p-TsOH.

-

Add sufficient toluene to fill the flask and the Dean-Stark trap.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times for dioxolane formation, often in the absence of a solvent.[9]

-

Materials:

-

Carbonyl compound (1.0 equiv)

-

2,2-Dimethyl-1,3-dioxolane (B146691) (serves as both reactant and solvent)

-

Montmorillonite K10 clay

-

-

Apparatus:

-

Microwave reactor vial

-

-

Procedure:

-

In a microwave vial, combine the carbonyl compound and 2,2-dimethyl-1,3-dioxolane.

-

Add Montmorillonite K10 clay as the catalyst.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at a specified temperature (e.g., 60-80 °C) for 10-30 minutes.[9]

-

After cooling, filter off the catalyst and remove the excess 2,2-dimethyl-1,3-dioxolane under reduced pressure.

-

The resulting this compound is often pure enough for subsequent steps, or can be further purified if necessary.

-

| Carbonyl Compound | Method | Catalyst | Time | Yield (%) |

| Benzaldehyde | Dean-Stark | p-TsOH | 4-6 h | >90 |

| Cyclohexanone | Dean-Stark | p-TsOH | 6-8 h | ~85 |

| 3-Pentanone | Microwave | Mont. K10 | 15 min | Quantitative |

| Various aldehydes/ketones | Microwave | Mont. K10 | 10-30 min | 85-95 |

Deprotection of 1,3-Dioxolanes: Hydrolysis

The removal of the this compound protecting group is typically achieved through acid-catalyzed hydrolysis, regenerating the original carbonyl compound.[4] This process is essentially the reverse of the formation reaction.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The hydrolysis mechanism involves protonation of one of the dioxolane oxygens, followed by ring opening and subsequent attack by water to form a hemiacetal, which then eliminates ethylene glycol to yield the protonated carbonyl.

Experimental Protocols for this compound Deprotection

Protocol 1: Aqueous Acid Hydrolysis

This is a straightforward and widely used method for the cleavage of 1,3-dioxolanes.

-

Materials:

-

This compound derivative

-

Aqueous acid (e.g., 1M HCl, acetic acid)

-

Organic solvent (e.g., acetone (B3395972), THF)

-

-

Apparatus:

-

Round-bottom flask

-

Stir plate

-

-

Procedure:

-

Dissolve the this compound in a suitable organic solvent like acetone or THF.

-

Add an aqueous solution of a protic acid (e.g., 1M HCl).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the deprotected carbonyl compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product as needed.

-

| Catalyst | Substrate | Conditions | Time | Conversion (%) |

| NaBArF₄ | 2-Phenyl-1,3-dioxolane | Water, 30 °C | 5 min | Quantitative |

| p-Sulfonic acid-calix[8]arene | Isatin-1,3-dioxolane | Microwave, 160 °C | 10 min | >96 |

| p-TsOH | Isatin-1,3-dioxolane | Microwave, 160 °C | 30 min | >96 |

Applications in Drug Development

The this compound ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and serving as a critical intermediate in their synthesis. Its role extends from being a simple protecting group to forming the core of biologically active nucleoside analogues.

The Protecting Group Strategy in Multi-Step Synthesis

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to protect a reactive functional group while transformations are carried out elsewhere in the molecule. The this compound is an excellent choice for protecting aldehydes and ketones.

This compound in Antiviral Nucleoside Analogues

A significant application of the this compound ring is in the development of antiviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs). In these compounds, the dioxolane ring serves as a mimic of the natural furanose sugar moiety of nucleosides. Notable examples include:

-

Lamivudine (3TC): An L-nucleoside analogue with a related oxathiolane ring, effective against HIV and Hepatitis B.

-

Emtricitabine (FTC): A fluorinated cytidine (B196190) analogue with an oxathiolane ring, used in HIV treatment.

-

Amdoxovir (DAPD): A dioxolane guanine (B1146940) nucleoside analogue that has shown activity against HIV and Hepatitis B.

The synthesis of these analogues often involves the coupling of a chiral dioxolane-containing intermediate with a nucleobase. The stereochemistry of the dioxolane ring is crucial for biological activity. For instance, (-)-(2S,4S)-1-[2-(Hydroxymethyl)-1,3-dioxolan-4-yl]-5-azacytosine has demonstrated significant activity against the Hepatitis B virus (HBV), while its D-configuration counterpart is a potent anti-HIV agent.[10]

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of the modern organic chemist. Its reliability as a protecting group for carbonyl compounds, coupled with its presence as a key structural element in various pharmaceuticals, cements its importance in both academic research and industrial drug development. The straightforward and high-yielding protocols for its formation and cleavage, along with the potential for greener, microwave-assisted methods, ensure its continued and widespread application. A thorough understanding of the principles and experimental nuances outlined in this guide will empower researchers to effectively utilize the this compound motif in the synthesis of complex and biologically significant molecules.

References

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. berj.uomosul.edu.iq [berj.uomosul.edu.iq]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of L- and D-configuration this compound 5-azacytosine and 6-azathymine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,3-Dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 1,3-dioxolane in a variety of common organic solvents. This compound, a cyclic acetal, is recognized for its utility as a versatile aprotic solvent and as an intermediate in chemical synthesis.[1][2][3] Its favorable properties, including its ability to dissolve a wide range of polymers, have led to its use in numerous industrial applications.[2][4][5] This document compiles available solubility data, details experimental protocols for solubility determination, and presents visual workflows to aid in solvent selection and experimental design.

Data Presentation: Solubility of this compound

| Solvent Class | Solvent | Solubility/Miscibility | Temperature (°C) | Source |

| Alcohols | Ethanol | Soluble / Miscible | Not Specified | [1][6][7] |

| Methanol | Miscible | Not Specified | Inferred from general statements | |

| n-Butanol | Miscible | Not Specified | Inferred from general statements | |

| Ketones | Acetone | Soluble / Miscible | Not Specified | [3][7] |

| Ethers | Diethyl Ether | Soluble / Miscible | Not Specified | [1][6][7] |

| Tetrahydrofuran (THF) | Miscible | Not Specified | [3] | |

| Aromatic Hydrocarbons | Benzene | Soluble | Not Specified | [1][6] |

| Toluene | Soluble | Not Specified | Inferred from general statements | |

| Aliphatic Hydrocarbons | Hexane | Miscible | 35 | [8] |

| Cyclohexane | Miscible | 35 | [8] | |

| Chlorinated Solvents | Chloroform | Soluble | Not Specified | Inferred from general statements |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Miscible | Not Specified | Inferred from general statements |

| N,N-Dimethylformamide (DMF) | Miscible | Not Specified | Inferred from general statements |

Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions. "Soluble" indicates that this compound dissolves in the solvent, but the upper limit of solubility is not specified. The information presented is based on available data and inferences from the literature. For precise quantitative applications, experimental verification is recommended.

Experimental Protocols

A detailed methodology for determining the miscibility of this compound with an organic solvent is provided below. This protocol is a general guideline and can be adapted based on specific experimental needs and available equipment.

Protocol: Determination of Liquid-Liquid Miscibility

1. Objective: To determine if this compound and a selected organic solvent are miscible at a specific temperature.

2. Materials:

- This compound (appropriate purity grade)

- Organic solvent to be tested (appropriate purity grade)

- Calibrated glass vials or test tubes with closures

- Calibrated pipettes or syringes for accurate volume measurement

- Vortex mixer or magnetic stirrer

- Temperature-controlled water bath or heating block

- Light source for visual inspection

3. Procedure:

4. Interpretation of Results:

Mandatory Visualizations

The following diagrams provide visual representations of the experimental workflow for determining miscibility and a logical approach to solvent selection.

References

- 1. This compound | 646-06-0 [chemicalbook.com]

- 2. This compound CAS#: 646-06-0 [m.chemicalbook.com]

- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 4. Discover the Versatility of this compound: Applications and Benefits for Your Industry [silverfernchemical.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. chembk.com [chembk.com]

- 7. This compound | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Health and Safety of 1,3-Dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal safety assessment or professional safety guidance. Always consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory protocols before handling 1,3-Dioxolane.

Executive Summary

This compound is a versatile cyclic acetal (B89532) utilized as a solvent and reagent in various industrial and research applications, including in the pharmaceutical sector. While offering favorable properties, it presents distinct health and safety challenges that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides an in-depth overview of the known health and safety considerations for this compound, summarizing key toxicological data, outlining safe handling procedures, and exploring its metabolic fate. Due to the limited availability of detailed public experimental protocols, this guide synthesizes information from publicly accessible safety data sheets and toxicological study summaries.

Physicochemical and Flammability Hazards

This compound is a highly flammable liquid and vapor, posing a significant fire risk. Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1] Proper grounding and bonding of containers and equipment are critical to prevent static discharge-ignited fires.[2]

Table 1: Physicochemical and Flammability Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 646-06-0 | [2][3] |

| Molecular Formula | C₃H₆O₂ | [3] |

| Molar Mass | 74.08 g/mol | [3] |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Ether-like | [1][3] |

| Boiling Point | 74-78 °C | [3] |

| Melting Point | -95 °C | [4] |

| Flash Point | 2 °C (35 °F) (Open cup) | [4] |

| Vapor Pressure | 9.3 kPa at 20 °C | [2] |

| Vapor Density | 2.6 (Air = 1) | [4] |

| Density | 1.06 g/cm³ at 20 °C | [2] |

| Solubility | Miscible with water | [4] |

Toxicological Profile

The toxicological data for this compound indicates moderate acute toxicity and potential for serious eye irritation. Chronic exposure effects are not well-characterized in publicly available literature.

Acute Toxicity

This compound exhibits low to moderate acute toxicity via oral and dermal routes of exposure.

Table 2: Acute Toxicity of this compound

| Route | Species | Value | Reference(s) |

| Oral | Rat | LD₅₀: >2000 mg/kg | [2] |

| Dermal | Rabbit | LD₅₀: 15000 mg/kg | [2] |

Irritation and Sensitization

This compound is classified as causing serious eye irritation.[2] Contact can lead to pain and potential corneal damage.[5] It is not generally considered to be a skin irritant or a skin sensitizer (B1316253) based on available data.[2][5]

Repeated Dose Toxicity

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Based on available data, this compound is not classified as a carcinogen or mutagen.[2] However, some sources indicate it may damage fertility or the unborn child.

Experimental Protocols (Summarized)

Detailed experimental protocols for the key toxicological studies are not publicly available. The following summaries are based on information from abstracts and safety data sheets.

Acute Oral Toxicity (LD₅₀) in Rats

-

Principle: To determine the median lethal dose (LD₅₀) following a single oral administration of this compound.

-

Methodology (Probable): Based on standard OECD guidelines (e.g., OECD 401 or 420), groups of rats would be administered single, graded doses of this compound via gavage. Animals would be observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD₅₀ value is then calculated statistically.[2]

Acute Dermal Toxicity (LD₅₀) in Rabbits

-

Principle: To determine the LD₅₀ following a single dermal application.

-

Methodology (Probable): Following guidelines such as OECD 402, the substance would be applied to the shaved skin of rabbits for a 24-hour period. Observations for toxic effects and mortality would be conducted over 14 days to determine the LD₅₀.[2]

13-Week Vapor Inhalation Study in Fischer 344 Rats

-

Principle: To assess the sub-chronic toxicity of inhaled this compound.

-

Methodology (Summary): Groups of Fischer 344 rats were likely exposed to various concentrations of this compound vapor for 6 hours/day, 5 days/week for 13 weeks. Endpoints would have included clinical observations, body weight changes, clinical pathology, and histopathology of major organs.[5]

Metabolism and Toxicological Mechanism

Proposed Metabolic Pathway

This compound is a cyclic acetal and can undergo hydrolysis, particularly under acidic conditions, to yield formaldehyde (B43269) and ethylene (B1197577) glycol.[7] In vivo, this hydrolysis may be acid-catalyzed or enzymatic. Furthermore, studies on related compounds suggest that the this compound ring can be metabolically cleaved by cytochrome P450 (CYP450) enzymes. This enzymatic oxidation would also lead to the formation of formaldehyde and ethylene glycol. The toxicity of these metabolites is well-established. Formaldehyde is a known carcinogen and irritant, while ethylene glycol can cause metabolic acidosis and kidney damage.

Safe Handling and Emergency Procedures

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for splashing, additional protective clothing may be necessary.[8]

Storage and Handling

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][8]

-

Ground and bond containers and receiving equipment to prevent static electricity buildup.[2]

-

Use only non-sparking tools.[2]

-

Avoid contact with strong acids, bases, and oxidizing agents.[3]

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spills and Disposal

-

In case of a spill, evacuate the area and remove all ignition sources.[2]

-

Absorb the spill with a non-combustible material such as sand or earth and place it in a suitable container for disposal.[2]

-

Dispose of waste in accordance with local, state, and federal regulations.[8]

References

- 1. carlroth.com [carlroth.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. Thirteen-week inhalation toxicity of 1,4-dioxane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: 13-week Vapor Inhalation Toxicology Study in Fischer 344 Rats with Cover Letter. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. ntrl.ntis.gov [ntrl.ntis.gov]

- 7. RU2036919C1 - Method of this compound synthesis - Google Patents [patents.google.com]

- 8. carlroth.com [carlroth.com]

Thermodynamic Stability of the 1,3-Dioxolane Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxolane ring system is a fundamental five-membered oxygen-containing heterocycle ubiquitous in natural products, pharmaceuticals, and industrial chemicals. Its prevalence stems from its unique combination of stability and reactivity, serving as a versatile protecting group for carbonyl compounds and 1,2-diols in complex organic syntheses. A thorough understanding of the thermodynamic stability of the this compound ring is paramount for its effective utilization in drug design, formulation, and manufacturing, where stability directly impacts shelf-life, efficacy, and safety. This technical guide provides a comprehensive overview of the thermodynamic properties of the this compound core, detailed experimental protocols for its characterization, and visual workflows to aid in its practical application.

Core Thermodynamic Principles

The thermodynamic stability of the this compound ring is governed by a combination of factors, including ring strain, stereoelectronic effects, and the nature of substituents. The five-membered ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The presence of two oxygen atoms influences bond lengths and angles, contributing to a moderate degree of ring strain compared to its acyclic counterparts.

Quantitative Thermodynamic Data

A compilation of key thermodynamic parameters for this compound and related derivatives is presented below. These values are essential for predicting the spontaneity of reactions, understanding equilibrium positions, and modeling the behavior of dioxolane-containing molecules.

| Thermodynamic Parameter | Value | Units | Phase | Reference(s) |

| This compound | ||||

| Standard Molar Enthalpy of Formation (ΔfH°) | -300.4 ± 0.6 | kJ/mol | Gas | [NIST WebBook] |

| Standard Molar Enthalpy of Formation (ΔfH°) | -337.2 ± 1.4 | kJ/mol | Liquid | [1] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -1700.8 ± 1.4 | kJ/mol | Liquid | [1] |

| Standard Molar Entropy (S°) | 277.3 ± 2.1 | J/mol·K | Gas | [NIST WebBook] |

| Molar Heat Capacity (Cp) | 71.0 ± 4.0 | J/mol·K | Gas (298.15 K) | |

| 2-Methyl-1,3-dioxolane | ||||

| Standard Molar Enthalpy of Formation (ΔfH°) | -389.1 | kJ/mol | Liquid | |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -2343.9 | kJ/mol | Liquid | [2] |

| 2,2-Dimethyl-1,3-dioxolane | ||||

| Standard Molar Enthalpy of Formation (ΔfH°) | -426.3 | kJ/mol | Liquid | [3] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -2973.6 | kJ/mol | Liquid | [3] |

Experimental Protocols

Detailed methodologies for the experimental determination of the thermodynamic stability of the this compound ring are crucial for obtaining reliable and reproducible data. The following sections outline key experimental procedures.

Determination of the Heat of Combustion by Bomb Calorimetry

This protocol describes the determination of the standard enthalpy of combustion of this compound using an adiabatic bomb calorimeter.

Materials:

-

This compound (high purity, >99.5%)

-

Benzoic acid (certified standard)

-

Fuse wire (platinum or nickel-chromium)

-

Oxygen (high purity)

-

Distilled water

-

Sodium carbonate solution (0.1 M)

Equipment:

-

Adiabatic bomb calorimeter

-

High-pressure oxygen bomb

-

Crucible (platinum or silica)

-

Pellet press

-

Analytical balance (± 0.1 mg)

-

Digital thermometer (± 0.001 °C)

-

Ignition unit

Procedure:

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.

-

Measure and weigh a 10 cm length of fuse wire. Secure the wire to the bomb electrodes, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.

-

Place the bomb in the calorimeter bucket containing a known volume of distilled water.

-

Allow the system to equilibrate thermally. Record the initial temperature for a period of 5 minutes.

-